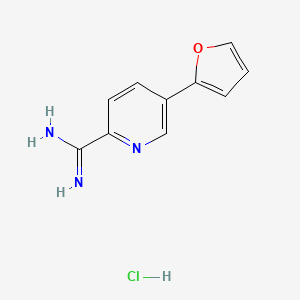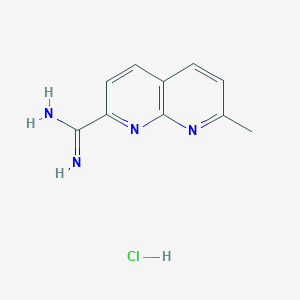
3-(Difluoromethyl)-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-1-naphthoic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-naphthoic acid typically involves the introduction of a difluoromethyl group into a naphthoic acid framework. One common method involves the use of difluoromethylation reagents, such as ClCF2H, under specific reaction conditions. The process may include steps like halogenation, nucleophilic substitution, and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of catalytic systems and optimized reaction conditions to facilitate the efficient introduction of the difluoromethyl group .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
3-(Difluoromethyl)-1-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated naphthoic acids and related derivatives. Examples include 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and other difluoromethylated heterocycles .
Uniqueness
3-(Difluoromethyl)-1-naphthoic acid is unique due to its specific structural features and the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other related compounds .
Properties
Molecular Formula |
C12H8F2O2 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
3-(difluoromethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H8F2O2/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6,11H,(H,15,16) |
InChI Key |
VMMMXILLNHJCHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15067656.png)


![2-Spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylacetonitrile](/img/structure/B15067674.png)
![2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B15067681.png)




